molecular formula C23H24N2O4 B11350707 N-(3,4-dimethoxybenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11350707
M. Wt: 392.4 g/mol
InChI Key: GKXKELGUFQTYNV-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes methoxy, phenoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common starting materials include 3,4-dimethoxybenzyl chloride, 4-methylphenol, and 2-aminopyridine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The process may include steps like nucleophilic substitution, esterification, and amidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H24N2O4/c1-17-7-10-19(11-8-17)29-16-23(26)25(22-6-4-5-13-24-22)15-18-9-12-20(27-2)21(14-18)28-3/h4-14H,15-16H2,1-3H3

InChI Key

GKXKELGUFQTYNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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